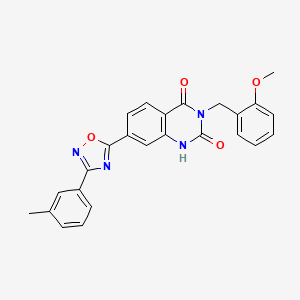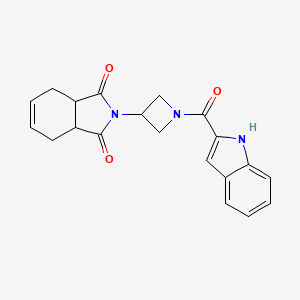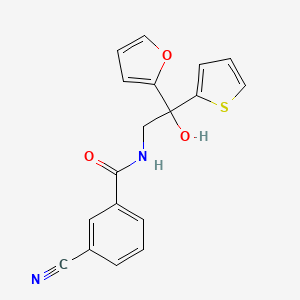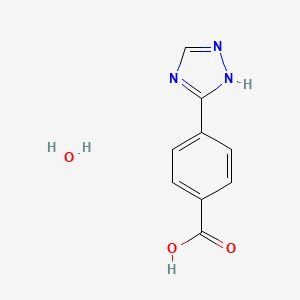
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Difluorophenyl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by Mallesha and Mohana (2014) investigated the synthesis and in vitro antimicrobial activity of derivatives related to this compound. Compounds exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, with compound 4b showing particularly promising results (Mallesha & Mohana, 2014).
Synthetic Methods
- Synthesis Techniques : Zheng Rui (2010) described the synthesis of a closely related compound, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. The process achieved a reasonable overall yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies
- Structural and Etching Studies : Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a similar compound. They found that the piperidine ring adopts a chair conformation, and the structure is stable in a temperature range of 20-170°C (Karthik et al., 2021).
Crystal Structure Analysis
- Crystal Structure Analysis : Revathi et al. (2015) analyzed the crystal structure of an adduct related to this compound, revealing specific dihedral angles and hydrogen bond formations that contribute to its stability (Revathi et al., 2015).
Pharmacological Evaluation
- Pharmacological Evaluation : A study by Tsuno et al. (2017) evaluated similar compounds for their potential as TRPV4 antagonists, showing analgesic effects in certain models. This research contributes to the understanding of the compound's pharmacological properties (Tsuno et al., 2017).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis : Research by Mallikarjuna et al. (2014) synthesized derivatives and evaluated them for anticancer and antituberculosis activities, with some compounds showing significant activity in these areas (Mallikarjuna et al., 2014).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c1-11-2-5-16(21-20-11)24-13-6-8-22(9-7-13)17(23)12-3-4-14(18)15(19)10-12/h2-5,10,13H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYGEMUPLVCTLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
![3-{5-Chloro-2-[(4-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2402738.png)

![1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402740.png)



![4-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl}benzonitrile](/img/structure/B2402748.png)
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)